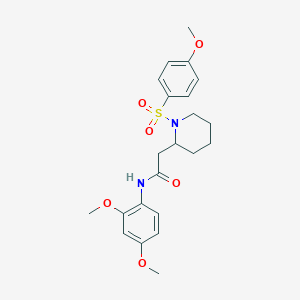

![molecular formula C16H14F3NO3 B2991381 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid CAS No. 2514942-07-3](/img/structure/B2991381.png)

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid (BTA-TFA) is a synthetic compound that has been used in various scientific research applications. BTA-TFA is a small molecule with a molecular weight of 302.41 g/mol and has been used to study the biochemical and physiological effects of drugs and other compounds on various tissues and organs. BTA-TFA has been used in various laboratory experiments to study the mechanism of action of various compounds, as well as the advantages and limitations of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of supermolecular compounds involving 2-Benzoic oxyl acetic acid and aniline has been achieved, with the structural characterization performed via X-ray single crystal diffraction. This study demonstrates the formation of layer structures through intramolecular hydrogen bonding (Liu Xin-yu, 2008).

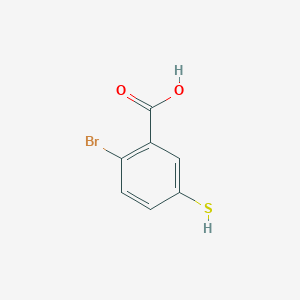

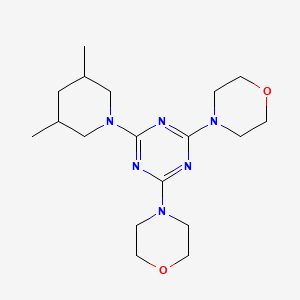

Green Chemistry Approaches

- An efficient and environmentally friendly method for aryl amination of cyanuric chloride using acetic acid as a solvent has been developed. This process simplifies aryl amination in acetic acid medium, highlighting a green approach to the synthesis of symmetrical and unsymmetrical 1,3,5-triazine derivatives (K. Kolmakov, 2008).

Novel Synthesis Techniques

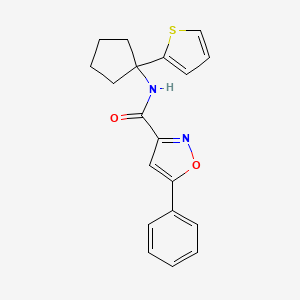

- The one-pot synthesis of symmetric and asymmetric p-quinone ligands demonstrates a straightforward and green synthesis approach, providing a simple one-step process for generating biologically relevant molecules. This method shows versatility in the synthesis of molecules with various substituents (David Schweinfurth et al., 2011).

Chemical Reactivity and Functionalization

- Trifluoromethoxy-substituted anilines have been shown to undergo metalation with lithium, demonstrating site selectivity based on the N-protective group employed. This study provides insights into the structural elaboration of such compounds, highlighting the preparative potential of aniline functionalization mediated by organometallic reagents (F. Leroux et al., 2003).

Application in Organic Polymer and Sensor Technology

- Research into the photoluminescent properties of metal-organic polymers constructed from trimetallic clusters and mixed carboxylates has been conducted. These polymers exhibit strong photoluminescence at room temperature, suggesting potential applications in sensor technology and materials science (Wei Chen et al., 2003).

Eigenschaften

IUPAC Name |

2-[N-benzyl-3-(trifluoromethoxy)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)23-14-8-4-7-13(9-14)20(11-15(21)22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXNRSJKLUETDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)

![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2991315.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine](/img/structure/B2991316.png)

![2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B2991318.png)